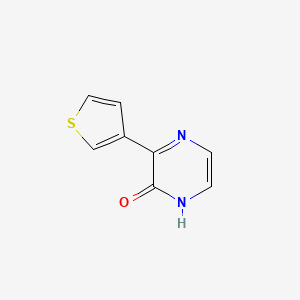

3-(3-Thienyl)pyrazin-2(1H)-one

説明

3-(3-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a 3-thienyl group at the 3-position. The pyrazinone ring (a six-membered ring containing two nitrogen atoms and a ketone group) provides a versatile scaffold for medicinal chemistry, while the thienyl substituent introduces sulfur-based electronic effects. Thiophene, a five-membered aromatic ring with one sulfur atom, enhances the compound’s electron-rich character, influencing its reactivity, stability, and interactions with biological targets.

特性

分子式 |

C8H6N2OS |

|---|---|

分子量 |

178.21 g/mol |

IUPAC名 |

3-thiophen-3-yl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H6N2OS/c11-8-7(9-2-3-10-8)6-1-4-12-5-6/h1-5H,(H,10,11) |

InChIキー |

GUHJDKGCTZPPSN-UHFFFAOYSA-N |

正規SMILES |

C1=CSC=C1C2=NC=CNC2=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazinone ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

3-(3-Thienyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrazolidine derivatives.

Substitution: Halogenated or aminated thiophene derivatives.

科学的研究の応用

3-(3-Thienyl)pyrazin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

作用機序

The mechanism of action of 3-(3-Thienyl)pyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

類似化合物との比較

Substituent Variations and Electronic Effects

| Compound Name | Substituent | Electronic Effects | Key Structural Features |

|---|---|---|---|

| This compound | 3-Thienyl | Electron-rich (S lone pairs enhance conjugation) | Thiophene’s sulfur atom increases polarizability and π-π stacking potential |

| 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one | 2,6-Difluorophenyl | Electron-withdrawing (F atoms) | Enhanced metabolic stability and enzyme inhibition |

| 3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one | 2-(CF₃)phenyl | Strongly electron-withdrawing (CF₃ group) | Improved lipophilicity and bioactivity |

| 3-(4-Pyridyl)pyrazin-2(1H)-one | 4-Pyridyl | Electron-withdrawing (N atom) | Pyridine’s nitrogen alters hydrogen bonding and charge distribution |

| 5-(3-Chlorophenyl)pyrazin-2(1H)-one | 3-Chlorophenyl (5-position) | Electron-withdrawing (Cl atom) | Substituent position affects steric hindrance and target binding |

Key Observations :

- Thienyl vs. Halogenated Phenyl : The 3-thienyl group’s sulfur atom provides distinct electronic effects compared to halogenated phenyl groups (e.g., F, Cl, CF₃). While halogens increase lipophilicity and metabolic stability , the thienyl group enhances π-π interactions and may improve binding to aromatic residues in enzymes or receptors.

- Heteroaromatic vs. Aromatic Substituents : Pyridyl (N-containing) and thienyl (S-containing) substituents exhibit differing electronic profiles. Pyridyl’s nitrogen enables stronger hydrogen bonding , whereas thienyl’s sulfur contributes to redox activity and conjugation.

Physicochemical Properties

| Property | This compound (Predicted) | 3-(2,6-Difluorophenyl)pyrazin-2(1H)-one | 3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.1 (moderate) | ~2.8 (higher due to F) | ~3.5 (CF₃ increases hydrophobicity) |

| Aqueous Solubility | Low (enhanced by S-polarizability) | Very low | Extremely low |

| Metabolic Stability | Moderate (susceptible to oxidation) | High (F resists degradation) | Very high |

生物活性

3-(3-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H6N2OS

- Molecular Weight : 178.21 g/mol

- IUPAC Name : 3-(thiophen-3-yl)pyrazin-2(1H)-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits potential as:

- Antioxidant : It has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial : Studies indicate effectiveness against a range of bacteria and fungi, suggesting potential use in treating infections.

- Anticancer : Preliminary research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on current research findings:

Antioxidant Activity

In a study evaluating the antioxidant properties of various compounds, this compound demonstrated a high capacity to reduce oxidative damage in cellular models. The compound was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing significant scavenging activity compared to standard antioxidants.

Antimicrobial Efficacy

Research focused on the antimicrobial properties revealed that this compound exhibited potent inhibitory effects against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations that could be utilized in therapeutic settings.

Anticancer Potential

A series of in vitro experiments were conducted to assess the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. Notably, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。